11-Methyl-12H-benzo[a]phenothiazine
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Overview
Description
11-Methyl-12H-benzo[a]phenothiazine is a heterocyclic compound that belongs to the phenothiazine family. This compound is characterized by its tricyclic structure, which includes a sulfur and nitrogen atom within the ring system. Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyl-12H-benzo[a]phenothiazine typically involves the cyclization of 2-substituted diphenyl sulfides. One common method is the reaction of diphenylamine with sulfur, followed by methylation at the 11th position. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
11-Methyl-12H-benzo[a]phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, can occur at specific positions on the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are employed for substitution reactions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
11-Methyl-12H-benzo[a]phenothiazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound’s photophysical properties are leveraged in the development of optoelectronic devices and materials
Mechanism of Action
The mechanism of action of 11-Methyl-12H-benzo[a]phenothiazine involves its interaction with molecular targets through various pathways:
Photoredox Catalysis: The compound can act as a photoredox catalyst, facilitating electron transfer reactions under light irradiation.
Biological Interactions: In biological systems, it may interact with cellular components, leading to effects such as inhibition of cell proliferation and induction of apoptosis.
Optoelectronic Applications: Its unique electronic properties enable its use in devices that rely on light absorption and emission.
Comparison with Similar Compounds
Similar Compounds
- Phenyl benzo[b]phenothiazine
- Dibenzo[b,i]phenothiazine
- Naphtho[2,3-b]phenothiazine
- Benzo[b]naphtho[2,3-i]phenothiazine
- Dinaphtho[2,3-b:2′,3′-i]phenothiazine
Uniqueness
11-Methyl-12H-benzo[a]phenothiazine stands out due to its specific methylation at the 11th position, which can influence its chemical reactivity and physical properties. This modification can enhance its stability and alter its interaction with other molecules, making it a valuable compound for specialized applications .
Properties
CAS No. |
86011-77-0 |
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Molecular Formula |
C17H13NS |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
11-methyl-12H-benzo[a]phenothiazine |
InChI |
InChI=1S/C17H13NS/c1-11-5-4-8-14-16(11)18-17-13-7-3-2-6-12(13)9-10-15(17)19-14/h2-10,18H,1H3 |
InChI Key |
AAWGDRGHWLXYPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC3=C(N2)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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